molecular formula C28H24N4O4S B15016492 N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide

N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide

Cat. No.: B15016492
M. Wt: 512.6 g/mol
InChI Key: PVRDAAVBGAAMTA-STBIYBPSSA-N
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Description

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide is a complex organic compound that features a benzylsulfanyl group, a naphthalenylmethylidene hydrazinecarbonyl moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide typically involves multiple steps:

    Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Condensation with Naphthalen-1-YL Methylidene Hydrazine: The benzylsulfanyl intermediate is then reacted with naphthalen-1-yl methylidene hydrazine under acidic conditions to form the hydrazinecarbonyl derivative.

    Coupling with 4-Nitrobenzoyl Chloride: The final step involves the coupling of the hydrazinecarbonyl derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide can undergo various chemical reactions:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinecarbonyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction: It may interfere with cellular signaling pathways by binding to receptors or other signaling molecules.

    Gene Expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide can be compared with similar compounds such as:

    2-Benzylsulfanyl-1H-benzimidazole: Shares the benzylsulfanyl group but differs in the core structure.

    N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide: Similar structure but with a different aromatic substituent.

    2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide: Contains a thiadiazole ring instead of the naphthalene ring.

These comparisons highlight the unique structural features and potential functional differences of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide.

Properties

Molecular Formula

C28H24N4O4S

Molecular Weight

512.6 g/mol

IUPAC Name

N-[3-benzylsulfanyl-1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C28H24N4O4S/c33-27(22-13-15-24(16-14-22)32(35)36)30-26(19-37-18-20-7-2-1-3-8-20)28(34)31-29-17-23-11-6-10-21-9-4-5-12-25(21)23/h1-17,26H,18-19H2,(H,30,33)(H,31,34)/b29-17+

InChI Key

PVRDAAVBGAAMTA-STBIYBPSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSCC(C(=O)N/N=C/C2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)NN=CC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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